YM-53601 -

YM-53601

Catalog Number: EVT-1590473
CAS Number:
Molecular Formula: C21H22ClFN2O
Molecular Weight: 372.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

YM-53601 is a novel compound classified as a squalene synthase inhibitor, primarily recognized for its potential in reducing plasma cholesterol and triglyceride levels. This compound has been synthesized and evaluated in various preclinical studies, demonstrating significant effects on lipid metabolism. The inhibition of squalene synthase, the first committed enzyme in the cholesterol biosynthesis pathway, positions YM-53601 as a promising candidate for managing hyperlipidemia and related disorders.

Source and Classification

YM-53601 was synthesized at the Chemistry Laboratories of Yamanouchi Pharmaceutical Co., Ltd. in Tokyo, Japan. It belongs to a class of compounds known as squalene synthase inhibitors, which also includes other agents like 3-[4′-fluoro-4-biphenylyl]-3-quinuclidinol. These compounds are primarily used for their lipid-lowering effects and are being investigated for their therapeutic potential in cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of YM-53601 involves several steps, typically starting from appropriate precursors through chemical reactions that include heating, refluxing, and chromatography. For instance, one reported method involves refluxing a mixture of 1-allyl-2-(3-bromopropoxy)-9H-carbazole with isopropylamine in isopropanol, followed by purification through silica gel chromatography and crystallization from diisopropyl ether .

The synthesis process is characterized by:

  • Reflux Conditions: Maintaining specific temperatures to facilitate reactions.
  • Chromatography: Used for purification to isolate the desired product.
  • Characterization Techniques: Such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure of the synthesized compound.
Molecular Structure Analysis

Structure and Data

YM-53601 has a complex molecular structure that can be analyzed using various spectroscopic techniques. The molecular formula and structure elucidation typically involve:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the hydrogen environment within the molecule.
  • Mass Spectrometry: Used to determine molecular weight and confirm structural integrity.

The detailed structural data includes specific resonances observed in nuclear magnetic resonance spectra, which indicate the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions and Technical Details

YM-53601 undergoes specific chemical reactions that facilitate its function as a squalene synthase inhibitor. The compound's mechanism of action involves competitive inhibition of squalene synthase activity, which is crucial for cholesterol biosynthesis. In vitro assays have demonstrated that YM-53601 can inhibit cholesterol synthesis from acetate in liver microsomes in a dose-dependent manner .

Key reactions include:

  • Inhibition Assays: Evaluating its effectiveness against other known inhibitors.
  • Metabolic Pathway Interactions: Understanding how it affects downstream cholesterol metabolism.
Mechanism of Action

Process and Data

The mechanism by which YM-53601 exerts its effects involves the inhibition of squalene synthase, leading to reduced production of squalene, a precursor in cholesterol biosynthesis. This inhibition results in decreased levels of low-density lipoprotein cholesterol and triglycerides in plasma. Studies have shown that administration of YM-53601 leads to significant reductions in plasma cholesterol and triglyceride levels across various animal models .

The detailed mechanism includes:

  • Competitive Inhibition: Binding to the active site of squalene synthase.
  • Impact on Lipid Metabolism: Resulting in altered lipid profiles and reduced hepatic production of cholesterol-rich very low-density lipoprotein.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

YM-53601 exhibits distinct physical and chemical properties that are critical for its function as a pharmaceutical agent. These properties include:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stability under various conditions is essential for maintaining efficacy during storage and application.

Quantitative analyses have shown that YM-53601 has an inhibitory concentration (IC50) of approximately 79 nM in human hepatoma cells, indicating potent activity against squalene synthase .

Applications

Scientific Uses

YM-53601 has significant applications in scientific research, particularly in studies focusing on lipid metabolism and cardiovascular health. Its role as a squalene synthase inhibitor makes it valuable for:

  • Investigating Cholesterol Regulation: Understanding mechanisms underlying hyperlipidemia.
  • Developing Therapeutic Agents: Potential use in treating conditions associated with elevated cholesterol levels, such as atherosclerosis.

Ongoing research continues to explore its full therapeutic potential and mechanisms involved in lipid regulation, making YM-53601 an important compound in pharmacological studies targeting metabolic disorders.

Introduction to YM-53601 in Lipid Metabolism Research

Overview of Squalene Synthase Inhibition as a Therapeutic Strategy

Squalene synthase (SQS) is a pivotal enzyme in the cholesterol biosynthetic pathway, catalyzing the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene—the first committed step toward cholesterol synthesis. Unlike upstream inhibitors such as HMG-CoA reductase inhibitors (statins), SQS inhibitors selectively target cholesterol production without disrupting the synthesis of nonsterol isoprenoids like ubiquinone (coenzyme Q10) and dolichol. These isoprenoids are essential for mitochondrial electron transport and protein glycosylation, respectively, and their depletion by statins contributes to adverse effects such as myopathy [2]. Mechanistically, SQS inhibition redirects FPP toward alternative metabolic fates, including fatty acid and triglyceride synthesis, positioning it as a dual modulator of atherogenic lipids [2] [8]. YM-53601 ((E)-2-[2-fluoro-2-(quinuclidin-3-ylidene)ethoxy]-9H-carbazole monohydrochloride) emerged as a potent SQS inhibitor with an IC₅₀ of 79 nM against human hepatoma-derived enzymes, offering a unique tool to dissect lipid metabolic pathways [1] [7].

Table 1: Key Squalene Synthase Inhibitors in Research

CompoundChemical ClassSQS IC₅₀Primary Effects
YM-53601Carbazole-quinuclidine79 nM (Human)Dual cholesterol/triglyceride reduction
LapaquistatBiphenyl-quinuclidinolPhase 3Discontinued (hepatic transaminase elevation)
RPR 107393Quinoline-azabicyclooctane0.6–0.9 nMLowers cholesterol in marmosets
Zaragozic Acid ANatural productSub-nMEarly inhibitor with toxicity concerns

Data compiled from [2] [5] [7]

Role of YM-53601 in Modulating Cholesterol and Triglyceride Homeostasis

YM-53601 demonstrates broad-spectrum lipid-lowering effects across preclinical models. In guinea pigs, it reduced plasma non-HDL cholesterol by 47% (P<0.001) at 100 mg/kg/day for 14 days, outperforming pravastatin (33% reduction). Notably, in rhesus monkeys—a species with lipid metabolism closely mirroring humans—YM-53601 decreased non-HDL cholesterol by 37% (50 mg/kg twice daily, 21 days; P<0.01), while pravastatin failed to show efficacy [1] [3]. Beyond cholesterol, YM-53601 reduced plasma triglycerides by 81% in normolipidemic hamsters and by 73% (P<0.001) in high-fat-fed hamsters, surpassing fenofibrate (53% reduction) [1] [4]. This dual efficacy stems from two interconnected mechanisms: 1) Suppression of Hepatic Lipogenesis: In cholestyramine-treated rats, YM-53601 inhibited de novo biosynthesis of cholesterol, triglycerides, and free fatty acids from [¹⁴C]-acetate at equivalent doses, indicating coordinated downregulation of lipogenic pathways [4].2) Reduced Lipid Secretion: YM-53601 decreased Triton WR1339-induced plasma accumulation of cholesterol and triglycerides (markers of hepatic secretion) by 45% and 60%, respectively, in hamsters. It also attenuated protamine sulfate-induced hypertriglyceridemia by inhibiting very-low-density lipoprotein (VLDL) production [4] [6].

Table 2: Lipid-Lowering Efficacy of YM-53601 in Animal Models

SpeciesDose/RegimenPlasma Lipid ReductionSignificance vs. Controls
Guinea Pig100 mg/kg/day × 14 dNon-HDL-C: −47%Superior to pravastatin (−33%) [1]
Rhesus Monkey50 mg/kg BID × 21 dNon-HDL-C: −37%Pravastatin ineffective [3]
Hamster (Normal Diet)50 mg/kg/day × 5 dTriglycerides: −81%P<0.001 [1]
Hamster (High-Fat Diet)100 mg/kg/day × 7 dTriglycerides: −73%Superior to fenofibrate (−53%) [1]
Rat (Cholestyramine)50 mg/kg single doseHepatic TG biosynthesis: −60%P<0.01 [4]

Properties

Product Name

YM-53601

IUPAC Name

2-[(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride

Molecular Formula

C21H22ClFN2O

Molecular Weight

372.9 g/mol

InChI

InChI=1S/C21H21FN2O.ClH/c22-19(18-12-24-9-7-14(18)8-10-24)13-25-15-5-6-17-16-3-1-2-4-20(16)23-21(17)11-15;/h1-6,11,14,23H,7-10,12-13H2;1H/b19-18+;

InChI Key

JWXYVHMBPISIJQ-LTRPLHCISA-N

Synonyms

(E)-2-(2-fluoro-2-(quinuclidin-3-ylidene)ethoxy)-9H-carbazole monohydrochloride
YM 53601
YM-53601
YM53601

Canonical SMILES

C1CN2CCC1C(=C(COC3=CC4=C(C=C3)C5=CC=CC=C5N4)F)C2.Cl

Isomeric SMILES

C1CN2CCC1/C(=C(\COC3=CC4=C(C=C3)C5=CC=CC=C5N4)/F)/C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.